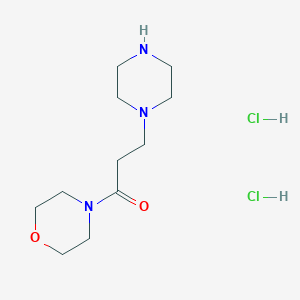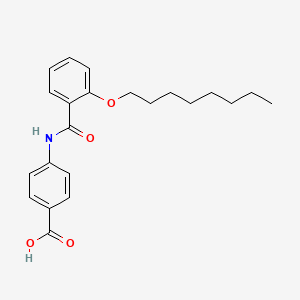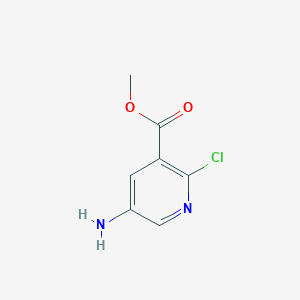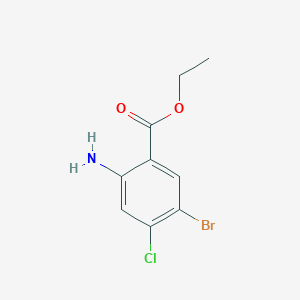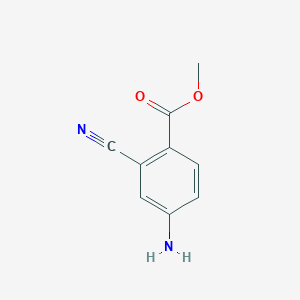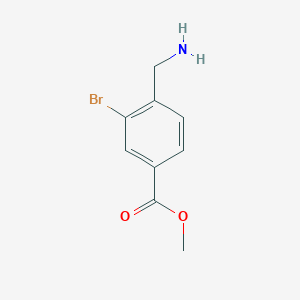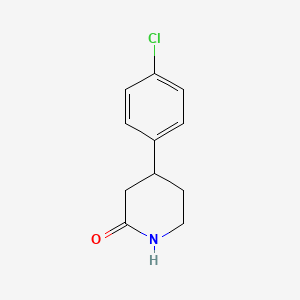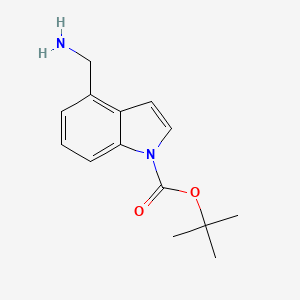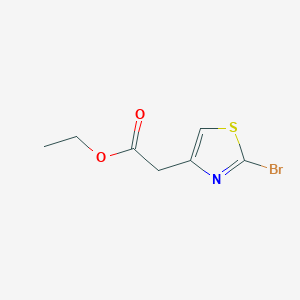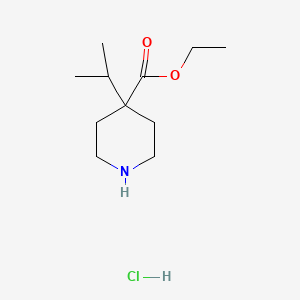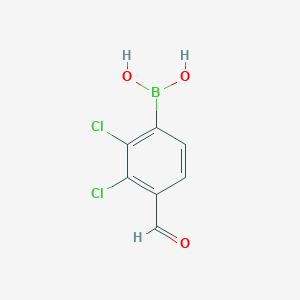
(2,3-二氯-4-甲酰基苯基)硼酸
描述
(2,3-Dichloro-4-formylphenyl)boronic acid is a chemical compound with the CAS Number: 352535-89-8 and a molecular weight of 218.83 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is a solid in its physical form .
Molecular Structure Analysis
The InChI code for (2,3-Dichloro-4-formylphenyl)boronic acid is 1S/C7H5BCl2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-3,12-13H . This code provides a standard way to encode the compound’s molecular structure and formula, which is C7H5BCl2O3 .Chemical Reactions Analysis
While specific chemical reactions involving (2,3-Dichloro-4-formylphenyl)boronic acid are not detailed in the search results, boronic acids are known to be used in Suzuki-Miyaura coupling reactions . This process is used to create carbon-carbon bonds and is particularly useful due to its mild reaction conditions and the stability of organoboron reagents .Physical And Chemical Properties Analysis
(2,3-Dichloro-4-formylphenyl)boronic acid is a solid at room temperature . It has a molecular weight of 218.83 and is typically stored in an inert atmosphere at temperatures between 2-8°C .科学研究应用
Sensing Applications
(2,3-Dichloro-4-formylphenyl)boronic acid: is utilized in sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is pivotal in both homogeneous assays and heterogeneous detection, allowing for the development of sensors that can operate at the interface of the sensing material or within the bulk sample .
Biological Labelling and Protein Manipulation
The compound’s ability to form covalent bonds with diols also facilitates its use in biological labelling. It can be employed to manipulate proteins and modify them for specific research purposes, enhancing the study of protein functions and interactions .
Separation Technologies
Boronic acids, including (2,3-Dichloro-4-formylphenyl)boronic acid , are applied in separation technologies. They are used to create materials that can selectively bind to and separate molecules containing cis-diol groups, which is essential in purifying biological samples .
Development of Therapeutics
The unique properties of boronic acids make them suitable for the development of therapeutics. Their interaction with various biological molecules can be harnessed to create drugs that target specific pathways or functions within the body .
Electrophoresis of Glycated Molecules
In the field of electrophoresis, (2,3-Dichloro-4-formylphenyl)boronic acid can be used to separate glycated molecules. This application is particularly useful in the analysis of glycosylated proteins and other biomolecules .
Microparticles and Polymers for Analytical Methods
The compound is also a building block for microparticles and polymers that are used in analytical methods. These materials can be designed to have specific affinities for certain molecules, aiding in the detection and quantification of these targets .
Controlled Release Systems
In drug delivery, (2,3-Dichloro-4-formylphenyl)boronic acid -functionalized materials can be engineered to respond to pH changes, allowing for the controlled release of therapeutic agents like insulin. This pH-responsive feature is critical for creating more effective and targeted treatment options .
Fluorescent BAM Nanoparticles for Sensing and Imaging
The compound’s ability to selectively recognize cis-diol containing molecules makes it ideal for creating fluorescent boronate affinity materials (BAMs). These nanoparticles can be used for sensing and imaging applications, providing high selectivity and sensitivity in detecting target molecules .
安全和危害
(2,3-Dichloro-4-formylphenyl)boronic acid is considered hazardous. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its hazards . The compound may cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves .
属性
IUPAC Name |
(2,3-dichloro-4-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BCl2O3/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQYHKZUDFPONU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C=O)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30698156 | |
| Record name | (2,3-Dichloro-4-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dichloro-4-formylphenyl)boronic acid | |
CAS RN |
352535-89-8 | |
| Record name | (2,3-Dichloro-4-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol](/img/structure/B1424220.png)
